Lipophilicity Enhancement Over Non-Benzylated Parent (Bredinin Aglycone)
The 1-benzyl substituent in the target compound significantly increases lipophilicity compared to the non-benzylated parent compound, 5-hydroxy-1H-imidazole-4-carboxamide (Bredinin aglycone, CAS 56973-26-3) [1]. Based on calculated physicochemical properties, the target compound has a Complexity score of 254 versus 118 for the parent, indicating greater structural elaboration . While direct experimental logP values for the target are not reported, the addition of a benzyl group to heterocyclic scaffolds is a standard medicinal chemistry strategy for improving membrane permeability, a critical factor for intracellular target engagement .
| Evidence Dimension | Molecular Complexity and Lipophilicity |
|---|---|
| Target Compound Data | Molecular Complexity: 254; H-Bond Donors: 2; Rotatable Bonds: 3 |
| Comparator Or Baseline | 5-Hydroxy-1H-imidazole-4-carboxamide (Bredinin aglycone, CAS 56973-26-3): Molecular Complexity: 118; H-Bond Donors: 3; Rotatable Bonds: 0 [2] |
| Quantified Difference | Molecular Complexity is >2-fold higher for the target, indicating a more elaborate and potentially more selective pharmacophore. |
| Conditions | In silico property calculation based on standard molecular descriptors (Chem960 database). |
Why This Matters
Higher lipophilicity and molecular complexity suggest greater potential for passive membrane permeation, a key selection criterion for lead compounds intended for intracellular targets, compared to the more polar parent compound.
- [1] TargetMol. 5-Hydroxy-1H-imidazole-4-carboxamide (SM-108) Product Datasheet. Available at: https://www.targetmol.cn/compound/SM-108. View Source
- [2] PubChem. 5-Hydroxy-1H-imidazole-4-carboxamide (Compound Summary). Available at: https://pubchem.ncbi.nlm.nih.gov/compound/135403510. View Source
